molecular formula C27H22N2O2 B4937349 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide

Cat. No. B4937349
M. Wt: 406.5 g/mol
InChI Key: NCDIIDHCYSTGAE-UHFFFAOYSA-N
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Description

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide, also known as DM-NAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DM-NAP belongs to the family of naphthamides, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide is not fully understood, but it is thought to act through a number of different pathways. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide has been shown to modulate the activity of a number of different enzymes and signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo models. It has been shown to reduce oxidative stress and inflammation, increase neuronal survival, and improve cognitive function in models of stroke and traumatic brain injury. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide has also been shown to modulate the immune system, reducing inflammation and autoimmune responses in models of autoimmune diseases such as multiple sclerosis.

Advantages and Limitations for Lab Experiments

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide has a number of advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in high purity and yield. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide is also stable and can be stored for long periods of time without degradation. One limitation is that N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide is a relatively new compound, and its mechanisms of action and potential therapeutic applications are still being investigated. Another limitation is that N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide has not yet been extensively tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are a number of future directions for research on N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide. One direction is to further investigate its mechanisms of action and potential therapeutic applications in a variety of diseases and conditions. Another direction is to conduct clinical trials to evaluate the safety and efficacy of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide in humans. Additionally, future research could focus on developing new derivatives of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide with improved pharmacokinetic properties and therapeutic efficacy.

Synthesis Methods

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide can be synthesized using a multi-step process that involves the reaction of 2-amino-5,6-dimethylbenzoxazole with 2-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with 1-naphthoyl chloride to produce N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide. This synthesis method has been optimized to yield high purity N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide with good yields.

Scientific Research Applications

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide has also been shown to have anti-inflammatory effects and to modulate the immune system, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders.

properties

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2/c1-16-14-24-25(15-17(16)2)31-27(29-24)20-11-7-13-23(18(20)3)28-26(30)22-12-6-9-19-8-4-5-10-21(19)22/h4-15H,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDIIDHCYSTGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide

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